

# **Application Notes and Protocols: Use of Closantel in Combination with Moxidectin**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Closantel** in combination with Moxidectin, a synergistic anthelmintic pairing effective against a broad spectrum of internal parasites, particularly in the context of increasing drug resistance. This document details the mechanisms of action, summarizes key quantitative data from in vivo studies, and provides detailed protocols for both in vivo efficacy trials and in vitro synergy assessment.

### Introduction

The rise of anthelmintic resistance in parasitic nematodes of livestock poses a significant threat to animal health and productivity. Combination therapy, utilizing two or more drugs with different mechanisms of action, is a key strategy to enhance efficacy, broaden the spectrum of activity, and delay the development of resistance. The combination of **Closantel**, a salicylanilide, and Moxidectin, a macrocyclic lactone, has shown particular promise in controlling multi-drug resistant gastrointestinal nematodes.

**Closantel** is primarily effective against blood-feeding parasites such as Haemonchus contortus and liver flukes like Fasciola hepatica.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and subsequent paralysis and death.







Moxidectin exhibits broad-spectrum activity against a wide range of internal and external parasites. It acts by binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, causing an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, flaccid paralysis of the parasite.

The co-administration of **Closantel** and Moxidectin has been shown to be highly effective, particularly against strains of gastrointestinal nematodes that have developed resistance to one or both drug classes when used individually.[1][2]

### **Mechanisms of Action**

The distinct mechanisms of action of **Closantel** and Moxidectin contribute to their synergistic effect and reduce the likelihood of resistance development.





Figure 1. Signaling Pathways of Closantel and Moxidectin

Click to download full resolution via product page

Caption: Mechanisms of action for Closantel and Moxidectin.



## **Quantitative Data Summary**

The following tables summarize the pharmacokinetic parameters and efficacy data from a key in vivo study investigating the co-administration of **Closantel** and Moxidectin in sheep naturally infected with multi-drug resistant gastrointestinal nematodes.[1][2] It is important to note that comprehensive data on the combined use of **Closantel** and Moxidectin in cattle is currently limited, and further research in this area is warranted.

## **Pharmacokinetic Parameters in Sheep**

The co-administration of **Closantel** and Moxidectin did not significantly alter their individual pharmacokinetic profiles, indicating a lack of adverse drug-drug interactions.[1][2]

Table 1: Plasma Pharmacokinetic Parameters of **Closantel** (Subcutaneous Administration) in Sheep[1][2]

| Parameter     | Closantel Alone (5 mg/kg) | Closantel + Moxidectin (5<br>mg/kg) |
|---------------|---------------------------|-------------------------------------|
| Cmax (μg/mL)  | 45.8 ± 8.9                | 48.2 ± 10.1                         |
| Tmax (h)      | 48.0 ± 24.0               | 48.0 ± 24.0                         |
| AUC (μg·h/mL) | 20,784 ± 4,321            | 22,104 ± 5,012                      |
| T½el (h)      | 336.0 ± 48.0              | 360.0 ± 72.0                        |

Table 2: Plasma Pharmacokinetic Parameters of Moxidectin (Subcutaneous Administration) in Sheep[1][2]

| Parameter     | Moxidectin Alone (0.2<br>mg/kg) | Moxidectin + Closantel (0.2 mg/kg) |
|---------------|---------------------------------|------------------------------------|
| Cmax (ng/mL)  | 28.4 ± 5.6                      | 29.1 ± 6.3                         |
| Tmax (h)      | 24.0 ± 12.0                     | 24.0 ± 12.0                        |
| AUC (ng·h/mL) | 7,896 ± 1,543                   | 8,124 ± 1,698                      |
| T½el (h)      | 216.0 ± 48.0                    | 240.0 ± 72.0                       |



Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½el: Elimination half-life.

# Efficacy Against Resistant Gastrointestinal Nematodes in Sheep

The combination of **Closantel** and Moxidectin demonstrated significantly higher efficacy against resistant nematode populations compared to the individual treatments.[1][2]

Table 3: Efficacy (Fecal Egg Count Reduction %) at 13 Days Post-Treatment in Sheep[1][2]

| Treatment Group        | Route        | Efficacy (%) |
|------------------------|--------------|--------------|
| Closantel (10 mg/kg)   | Oral         | 84%          |
| Moxidectin (0.2 mg/kg) | Oral         | 80%          |
| Closantel + Moxidectin | Oral         | 99%          |
| Closantel (5 mg/kg)    | Subcutaneous | 85%          |
| Moxidectin (0.2 mg/kg) | Subcutaneous | 92%          |
| Closantel + Moxidectin | Subcutaneous | 99%          |

# Experimental Protocols In Vivo Efficacy and Pharmacokinetic Study in Sheep

This protocol is adapted from the methodology described by Suárez et al. (2023).[1][2]





Figure 2. In Vivo Efficacy & Pharmacokinetic Study Workflow

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of anthelmintic combinations.

#### 4.1.1. Animals and Housing:

Select a cohort of sheep naturally infected with gastrointestinal nematodes. Confirm the
presence of resistant strains through prior fecal egg count reduction tests (FECRT) or larval
development assays.



- House the animals in a controlled environment to prevent further infection during the study period.
- Acclimatize the animals to their housing and diet for at least one week before the start of the
  experiment.

#### 4.1.2. Experimental Design and Treatment:

- Randomly allocate the sheep into treatment groups (n ≥ 10 per group).
- Treatment groups should include:
  - **Closantel** monotherapy (e.g., 10 mg/kg oral or 5 mg/kg subcutaneous).
  - Moxidectin monotherapy (e.g., 0.2 mg/kg oral or 0.2 mg/kg subcutaneous).
  - Closantel and Moxidectin combination therapy at the same respective doses.
  - An untreated control group.
- Administer treatments according to the manufacturer's instructions for the chosen formulations.

#### 4.1.3. Efficacy Assessment (FECRT):

- Collect individual fecal samples from all animals on day 0 (pre-treatment) and at specified time points post-treatment (e.g., days 10, 14, and 21).
- Perform fecal egg counts using a standardized method (e.g., modified McMaster technique).
- Calculate the percentage of fecal egg count reduction for each treatment group relative to the control group.

#### 4.1.4. Pharmacokinetic Analysis:

• Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at multiple time points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 120, 168, 240, 336, 504, 672 hours).







- Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.
- Quantify the plasma concentrations of Closantel and Moxidectin using a validated highperformance liquid chromatography (HPLC) method.
- Analyze the plasma concentration-time data using non-compartmental pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and T½el.

## **In Vitro Synergy Assessment**

This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of **Closantel** and Moxidectin in vitro using methods such as the Larval Migration Inhibition Assay and the Adult Worm Motility Assay, with data analysis based on the checkerboard method and calculation of the Fractional Inhibitory Concentration (FIC) index.





Figure 3. In Vitro Synergy Assessment Workflow

Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing of anthelmintics.

#### 4.2.1. Parasite Preparation:

• Larval Migration Inhibition Assay (LMIA): Obtain infective third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus).



- Adult Worm Motility Assay (AWMA): Collect adult worms from the gastrointestinal tract of donor animals.
- 4.2.2. Drug Preparation and Assay Setup (Checkerboard Method):
- Prepare stock solutions of Closantel and Moxidectin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- In a 96-well microtiter plate, prepare serial dilutions of each drug individually (for determining the 50% inhibitory concentration - IC50) and in combination.
- The checkerboard setup involves a matrix of concentrations, with one drug diluted along the rows and the other along the columns.
- Include appropriate controls: negative control (solvent only) and positive control (a known effective anthelmintic).

#### 4.2.3. Assay Procedures:

#### LMIA:

- Add a standardized number of L3 larvae to each well of the prepared plate.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
- After incubation, assess the migration of larvae through a fine mesh. The number of larvae that fail to migrate is indicative of the drug's effect.

#### AWMA:

- Place a standardized number of adult worms in each well.
- Incubate and visually score the motility of the worms at set time points. A scoring system
  can be used (e.g., 0 = dead, 1 = immotile, 2 = motile).

#### 4.2.4. Data Analysis and Synergy Calculation:



- For each drug alone, determine the IC50 value (the concentration that inhibits 50% of the parasite's motility or migration).
- For the combination, determine the IC50 for each drug in the presence of the other.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
  - FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
  - FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
- Calculate the FIC Index (FICI) by summing the individual FICs:
  - FICI = FIC of Drug A + FIC of Drug B
- Interpret the FICI to determine the nature of the interaction:
  - Synergism: FICI ≤ 0.5
  - Additive: 0.5 < FICI ≤ 4.0</li>
  - Antagonism: FICI > 4.0

## Conclusion

The combination of **Closantel** and Moxidectin represents a valuable tool in the management of anthelmintic resistance in livestock. The distinct mechanisms of action and the lack of negative pharmacokinetic interactions make this a potent and effective combination therapy. The provided protocols offer a framework for researchers and drug development professionals to further evaluate and optimize the use of this and other anthelmintic combinations in various host species and against a range of parasitic threats. Further research is encouraged to establish the efficacy and pharmacokinetic profile of this combination in cattle.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Therapeutic advantages of the combined use of closantel and moxidectin in lambs parasitized with resistant gastrointestinal nematodes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic advantages of the combined use of closantel and moxidectin in lambs parasitized with resistant gastrointestinal nematodes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Closantel in Combination with Moxidectin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001026#use-of-closantel-in-combination-with-other-anthelmintics-like-moxidectin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com